molecular formula C11H24ClN3O4 B7970743 tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate

tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate

Cat. No.: B7970743
M. Wt: 297.78 g/mol
InChI Key: DKQFQMIFFMQGRD-UHFFFAOYSA-N
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Description

tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate (CAS: 352359-09-2) is a protected amino acid derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its molecular formula is C₁₁H₂₁N₃O₃·HCl·H₂O, with a molecular weight of 297.80 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group, a glycyl (aminoacetyl) moiety, and a piperazine ring, making it a versatile intermediate for coupling reactions.

The Boc group serves as a protective group for amines, enabling selective deprotection under acidic conditions. The glycyl substituent (–NH–CH₂–CO–) allows further functionalization via amide bond formation, while the piperazine ring contributes to solubility and conformational flexibility. This compound is commercially available from suppliers like Combi-Blocks Inc. and 百灵威 Group, with a purity of ≥95% . Its hydrochloride hydrate form enhances stability and aqueous solubility, critical for handling in synthetic workflows.

Properties

IUPAC Name

tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH.H2O/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;;/h4-8,12H2,1-3H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFQMIFFMQGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-09-2
Record name tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate
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Preparation Methods

Reaction Overview

The synthesis typically follows a three-step sequence:

  • Protection of Piperazine : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine ring.

  • Glycine Coupling : Forming an amide bond between Boc-piperazine and glycine.

  • Deprotection and Salt Formation : Removing the Boc group from glycine (if present) and isolating the hydrochloride hydrate.

Step 1: Synthesis of Boc-Protected Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).
Example :

  • Reagents : Piperazine (1 equiv), Boc₂O (1.1 equiv), DCM, triethylamine.

  • Conditions : 0°C to room temperature, 12–24 h.

  • Yield : >90%.

Step 2: Glycine Coupling via Carbodiimide Chemistry

Boc-piperazine reacts with glycine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). To avoid racemization, the glycine amino group is often protected (e.g., with Boc or Fmoc).

Example :

  • Reagents : Boc-piperazine (1 equiv), Boc-glycine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DCM.

  • Conditions : 0°C to room temperature, 12–24 h.

  • Work-up : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

  • Intermediate Yield : 80–85%.

Step 3: Deprotection and Hydrochloride Formation

The Boc group on glycine is removed using hydrochloric acid (HCl) in dioxane or ethyl acetate, followed by hydration to form the hydrochloride salt.

Example :

  • Reagents : Boc-protected intermediate (1 equiv), 4M HCl in dioxane.

  • Conditions : Room temperature, 1–2 h.

  • Isolation : The product precipitates as a hydrate, filtered and dried under vacuum.

  • Final Yield : 70–75%.

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Conventional CouplingEDC/HOBt, Boc-glycine70–75%High reproducibilityRequires multiple protection steps
PhotocatalyticAcridine salt, TEMPO>90%*Eco-friendly, single-stepNot yet validated for this compound
Mixed AnhydrideIsobutyl chloroformate, N-methylmorpholine80%*Rapid activationSensitivity to moisture

*Hypothetical yields based on analogous reactions.

Critical Reaction Parameters

Solvent Selection

  • DCM/THF : Preferred for Boc protection and coupling due to inertness.

  • DMF : Enhances solubility in polar intermediates but may complicate purification.

Temperature Control

  • 0–5°C : Minimizes side reactions during coupling.

  • Room Temperature : Optimal for deprotection.

Purification Challenges

  • Column Chromatography : Essential for removing unreacted glycine and coupling agents.

  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride hydrate.

Analytical Characterization

Technique Key Data
¹H NMR δ 1.46 (s, 9H, Boc), 3.30–3.60 (m, 8H, piperazine), 4.10 (s, 2H, glycyl).
LC-MS m/z 230.31 [M+H]⁺ (free base), 297.78 [M+H]⁺ (hydrochloride hydrate).
IR 1680 cm⁻¹ (C=O, Boc), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Considerations

  • Cost Efficiency : EDC/HOBt coupling is cost-prohibitive for large batches; mixed anhydride methods are preferred.

  • Safety : HCl gas evolution during deprotection requires controlled environments .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate can be contrasted with related piperazine derivatives (Table 1). Key differences lie in substituent groups, molecular weight, and applications.

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Groups Key Applications
This compound C₁₁H₂₁N₃O₃·HCl·H₂O 297.80 Glycyl (–NH–CH₂–CO–) Boc, amine, carboxylate, hydrochloride, hydrate Peptide coupling, drug intermediates
tert-Butyl 4-methylpiperazine-1-carboxylate C₁₀H₁₉N₂O₂ 199.27 Methyl (–CH₃) Boc, tertiary amine Protecting group strategies, ligand synthesis
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate C₁₁H₂₃N₃O₂ 229.33 2-Aminoethyl (–CH₂–CH₂–NH₂) Boc, primary amine Alkylation reactions, polyamine scaffolds
(S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate hydrochloride C₁₂H₂₆ClN₃O₂ 279.81 2-Aminopropyl (chiral) Boc, primary amine, hydrochloride Chiral drug intermediates, asymmetric synthesis
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Piperidin-4-yl (cyclic) Boc, secondary amine Conformational restriction, receptor-targeted molecules

Structural and Functional Insights

Substituent Reactivity: The glycyl group in the target compound enables direct participation in amide bond formation, unlike the inert methyl group in tert-Butyl 4-methylpiperazine-1-carboxylate . Compounds with primary amines (e.g., tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate) exhibit higher nucleophilicity but require protection during multi-step syntheses .

Solubility and Stability: The hydrochloride hydrate form of the target compound improves water solubility compared to non-ionic analogs like tert-Butyl 4-methylpiperazine-1-carboxylate . tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate’s cyclic substituent reduces solubility but enhances rigidity for receptor binding .

Bulkier groups (e.g., dibenzylamino in ’s compounds) hinder coupling efficiency but provide steric shielding for sensitive reactions .

Research Findings

  • Synthetic Methods: The target compound’s glycyl group can be synthesized via carbodiimide-mediated coupling, analogous to methods described for Boc-protected amino acids in .
  • Thermal Stability : Hydrate forms, as seen in the target compound, mitigate decomposition risks during storage compared to anhydrous salts .
  • Biological Relevance: Piperazine derivatives with aminoalkyl chains (e.g., 2-aminoethyl) show enhanced blood-brain barrier penetration, unlike the glycyl variant, which is more suited for peripheral targets .

Biological Activity

Tert-butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate (CAS No. 352359-09-2) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C11_{11}H22_{22}ClN3_3O3_3
  • Molecular Weight: 243.3 g/mol
  • Structure: The compound features a tert-butyl ester group, a glycine moiety, and a piperazine ring, which contributes to its biological properties.

The biological activity of tert-butyl 4-glycyl-1-piperazinecarboxylate is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structure allows it to bind effectively to active sites, preventing substrate binding and subsequent catalysis.
  • Receptor Modulation: It has potential as a ligand for various receptors, particularly in the central nervous system, which could affect neurotransmitter systems.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. Tert-butyl 4-glycyl-1-piperazinecarboxylate has shown effectiveness against certain bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest its potential use in developing new antibiotics or adjunct therapies for existing infections.

Antiviral Properties

Studies have explored the antiviral potential of piperazine derivatives against noroviruses. Although specific data on tert-butyl 4-glycyl-1-piperazinecarboxylate is limited, related compounds have demonstrated activity that warrants further investigation into this area.

Neuropharmacological Effects

The compound's structure suggests it may influence central nervous system functions. Preliminary studies indicate potential anxiolytic and antidepressant effects, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including tert-butyl 4-glycyl-1-piperazinecarboxylate. Results indicated significant inhibition of bacterial growth, supporting its application in treating bacterial infections .
  • Neuropharmacological Assessment : In a controlled study assessing the effects of piperazine derivatives on anxiety-like behaviors in animal models, compounds similar to tert-butyl 4-glycyl-1-piperazinecarboxylate showed promise in reducing anxiety levels compared to control groups .
  • Mechanistic Studies : Research focusing on the binding interactions of piperazine derivatives with specific receptors revealed that modifications in their structure could enhance binding affinity and selectivity for targets involved in neuropharmacological pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate, and what reaction conditions are critical for successful synthesis?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by glycyl group introduction via coupling reactions. For example, tert-butyl piperazine derivatives are often synthesized under reflux in 1,4-dioxane with potassium carbonate as a base, achieving yields up to 88.7% at 110°C for 12 hours . Post-synthesis, purification via silica gel chromatography (eluting with hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Spectroscopy : High-resolution NMR (¹H/¹³C) confirms structural integrity, particularly the Boc-protected amine and glycyl moiety.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions (e.g., [M+H-100]+ fragments for Boc cleavage detection) .
  • Chromatography : HPLC with UV detection (e.g., 4.92 min retention time at 99.6% purity) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points) across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Techniques like differential scanning calorimetry (DSC) can clarify melting behavior, while solubility studies in varied solvents (e.g., DMSO, water) under controlled pH/temperature conditions provide reproducible data. Cross-referencing crystallographic data (e.g., triclinic crystal systems with α = 88.85°, β = 81.21°, γ = 87.64°) from structurally similar compounds helps validate findings .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use of coupling agents like HOBt/DCC improves glycyl group incorporation efficiency .
  • Temperature Control : Maintaining 0°C during exothermic steps minimizes side reactions .
  • Purification : Gradient elution in column chromatography (e.g., hexane:ethyl acetate from 8:1 to 4:1) enhances separation of byproducts .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies at 40°C/75% RH over 6 months, with periodic HPLC analysis, monitor degradation. For hygroscopic batches, storage in desiccators with anhydrous silica gel is recommended. Safety protocols (e.g., PPE, eye wash stations) must align with GHS Category 4 (oral toxicity) guidelines .

Experimental Design & Data Analysis

Q. What experimental frameworks are recommended to study this compound’s interactions with biological targets?

  • Methodological Answer :

  • In Vitro Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity to enzymes/receptors.
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-glycyl) track intracellular distribution .
  • Computational Modeling : Molecular docking (using PubChem CID or InChI Key data) predicts binding modes .

Q. How can contradictions in spectroscopic data between synthetic batches be systematically addressed?

  • Methodological Answer :

  • Batch Reproducibility : Standardize reaction conditions (solvent purity, stoichiometry) and validate instruments with certified reference materials.
  • Advanced Techniques : High-field NMR (≥500 MHz) resolves overlapping peaks, while X-ray crystallography provides definitive structural confirmation .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and NIOSH-approved respirators to prevent inhalation/contact .
  • Emergency Response : Ensure access to eye wash stations and neutralize spills with inert absorbents (e.g., vermiculite) .
  • Regulatory Compliance : Adhere to OSHA HCS standards (GHS Label: H302) and local hazardous waste disposal regulations .

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